molecular formula C9H10Cl2N2O B3170451 N-(2-Aminoethyl)-2,4-dichlorobenzamide CAS No. 94319-81-0

N-(2-Aminoethyl)-2,4-dichlorobenzamide

Cat. No. B3170451
CAS RN: 94319-81-0
M. Wt: 233.09 g/mol
InChI Key: QGAYWUBUAABRKY-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)acetamide is an organic building block . It’s a derivative of ammonia in which one or two hydrogen atoms are replaced by hydrocarbon groups .


Synthesis Analysis

While specific synthesis methods for N-(2-Aminoethyl)-2,4-dichlorobenzamide are not available, there are methods for synthesizing similar compounds. For instance, N-(2-aminoethyl)-N’-(6-substituted-2-benzothiazolyl)urea and its salt compounds have been synthesized and used in the technical field of antineoplastic drugs .


Molecular Structure Analysis

The molecular structure of a compound similar to this compound, N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, has been analyzed. It has a molecular weight of 222.36 and its empirical formula is C8H22N2O3Si .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds like N-(2-aminoethyl)glycine have been used in the preparation of mixed two-component monolayers on glassy carbon . They have also been used in the synthesis of lysidine .

Safety and Hazards

While specific safety and hazard information for N-(2-Aminoethyl)-2,4-dichlorobenzamide is not available, general safety measures for handling similar compounds include wearing personal protective equipment, avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation of vapors or spray mist .

Future Directions

Future directions for research on similar compounds include the development of efficient adsorption materials and the exploration of antisense and antigene properties of peptide nucleic acids .

properties

IUPAC Name

N-(2-aminoethyl)-2,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O/c10-6-1-2-7(8(11)5-6)9(14)13-4-3-12/h1-2,5H,3-4,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAYWUBUAABRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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